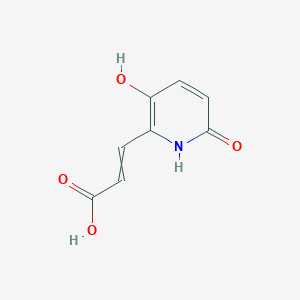![molecular formula C10H5Cl2N5 B12604875 6-(3,4-Dichlorophenyl)tetrazolo[1,5-b]pyridazine CAS No. 650635-02-2](/img/structure/B12604875.png)
6-(3,4-Dichlorophenyl)tetrazolo[1,5-b]pyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(3,4-Dichlorophenyl)tetrazolo[1,5-b]pyridazine is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound is characterized by the presence of a tetrazole ring fused to a pyridazine ring, with a 3,4-dichlorophenyl group attached at the 6-position. The combination of these structural elements imparts distinct chemical and physical properties to the compound, making it a subject of study in medicinal chemistry, materials science, and other disciplines.
Métodos De Preparación
The synthesis of 6-(3,4-Dichlorophenyl)tetrazolo[1,5-b]pyridazine typically involves a multi-step process. One common synthetic route starts with the reaction of 3,4-dichlorophenylhydrazine with a suitable pyridazine derivative. This is followed by cyclization to form the tetrazole ring. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial production methods for this compound may involve optimization of the reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable synthesis protocols to ensure consistent production quality .
Análisis De Reacciones Químicas
6-(3,4-Dichlorophenyl)tetrazolo[1,5-b]pyridazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, which may exhibit different chemical properties.
Substitution: The presence of the dichlorophenyl group allows for nucleophilic substitution reactions, where chlorine atoms can be replaced by other nucleophiles.
Cyclization: The tetrazole ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
6-(3,4-Dichlorophenyl)tetrazolo[1,5-b]pyridazine has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 6-(3,4-Dichlorophenyl)tetrazolo[1,5-b]pyridazine involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
6-(3,4-Dichlorophenyl)tetrazolo[1,5-b]pyridazine can be compared with other similar compounds, such as:
6-Azidotetrazolo[1,5-b]pyridazine: Known for its use in energetic materials and its potential as an antiviral agent.
6-Methylnitramino-7-nitro-8-aminotetrazolo[1,5-b]pyridazine: A potential booster explosive with good detonation velocities and impact sensitivity.
6-Hydroxytetrazolo[1,5-b]pyridazine: A non-energetic intermediate compound used in various synthetic pathways.
The uniqueness of this compound lies in its specific structural features and the diverse range of applications it offers, from medicinal chemistry to materials science .
Propiedades
Número CAS |
650635-02-2 |
|---|---|
Fórmula molecular |
C10H5Cl2N5 |
Peso molecular |
266.08 g/mol |
Nombre IUPAC |
6-(3,4-dichlorophenyl)tetrazolo[1,5-b]pyridazine |
InChI |
InChI=1S/C10H5Cl2N5/c11-7-2-1-6(5-8(7)12)9-3-4-10-13-15-16-17(10)14-9/h1-5H |
Clave InChI |
CUIXIOIJWMXNOJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C2=NN3C(=NN=N3)C=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Bromo-2-[(1-ethoxyethoxy)methyl]-3,4-difluorobenzene](/img/structure/B12604798.png)
![6-{[tert-Butyl(diphenyl)silyl]oxy}-3-ethylhexanal](/img/structure/B12604800.png)
![1-[(4,5-Dimethoxy-2-nitrophenyl)methyl]-4-(2-ethoxyethyl)piperazine](/img/structure/B12604808.png)

![1-[2,4-Dimethoxy-5-(phenylselanyl)phenyl]ethan-1-one](/img/structure/B12604821.png)
![4-{[5-(2,7-Diazaspiro[4.4]nonan-2-yl)pyridin-3-yl]oxy}phenol](/img/structure/B12604822.png)


![2-Butenoic acid, 4-[[2-(4-methoxyphenyl)ethyl]amino]-4-oxo-, (2Z)-](/img/structure/B12604830.png)

![(4E)-N-(Butan-2-yl)-4-[(butan-2-yl)imino]pent-2-en-2-amine](/img/structure/B12604853.png)


